Cilomilast-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

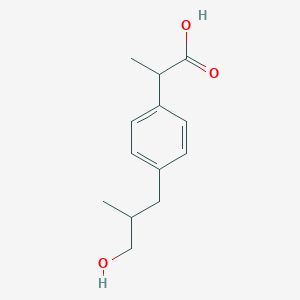

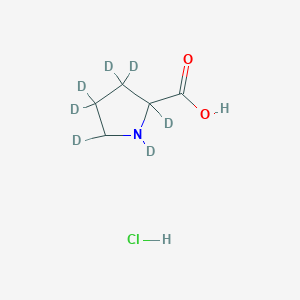

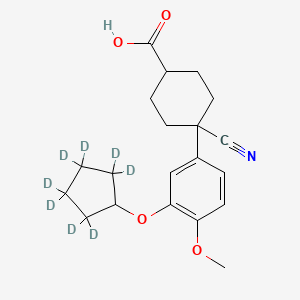

Cilomilast-d9, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₆D₉NO₄ and its molecular weight is 352.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de Enfermedades Pulmonares Inflamatorias

Cilomilast, como un inhibidor de la fosfodiesterasa 4 (PDE4), se utiliza principalmente en el tratamiento de enfermedades pulmonares inflamatorias {svg_1}. El compuesto ha sido estudiado por su eficacia en la supresión de la inflamación neutrofílica, que es un factor clave en condiciones como el daño pulmonar agudo (ALI) y la enfermedad pulmonar obstructiva crónica (EPOC). Al inhibir la PDE4, Cilomilast-d9 puede reducir la producción de citocinas proinflamatorias, ofreciendo una posible estrategia terapéutica para estas afecciones respiratorias.

Sistemas de Administración de Fármacos Nanovesiculares

La investigación ha explorado la encapsulación de this compound en nanoportadores como fosfatiosomas para mejorar la administración de fármacos a los pulmones {svg_2}. Estas nanovesículas pueden mejorar la retención pulmonar del fármaco, reduciendo los efectos secundarios sistémicos y mejorando los resultados terapéuticos. La carga superficial de estos nanoportadores juega un papel significativo en su potencia antiinflamatoria, lo que los convierte en una vía prometedora para la administración dirigida de fármacos.

Efectos Neuroprotectores

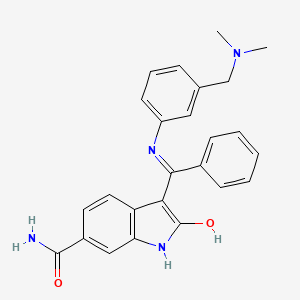

This compound se ha visto implicado en la neuroprotección, particularmente en el contexto de la isquemia cerebral y las condiciones neuroinflamatorias {svg_3}. La capacidad del fármaco para modular los niveles de nucleótidos cíclicos puede ayudar a preservar la función y la estructura neuronal después de eventos isquémicos, lo que sugiere un papel potencial en el tratamiento del accidente cerebrovascular y otras enfermedades neurodegenerativas.

Isquemia Renal

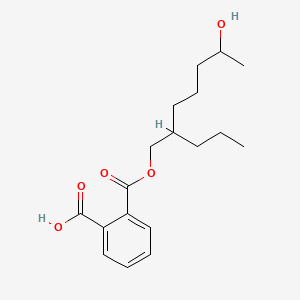

El compuesto ha demostrado ser prometedor en la mitigación de los efectos de la isquemia renal, un problema común después de procedimientos quirúrgicos como el trasplante {svg_4}. La modulación de la vía PI3K/AKT por this compound sugiere que podría desempeñar un papel en la protección de la función y la estructura renal durante los eventos isquémicos.

Estudios Farmacocinéticos

This compound, con su etiquetado de deuterio, se utiliza a menudo en estudios farmacocinéticos para comprender las vías metabólicas y la distribución de Cilomilast {svg_5}. El etiquetado de deuterio permite un seguimiento más preciso del fármaco en el cuerpo, proporcionando información sobre su metabolismo y ayudando a optimizar los regímenes de dosificación.

Mecanismo De Acción

Target of Action

Cilomilast-d9 primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These targets are isoenzymes that predominate in pro-inflammatory and immune cells .

Mode of Action

This compound shows high selectivity for cAMP-specific phosphodiesterase 4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for phosphodiesterase 4D than for phosphodiesterase 4A, -B or -C . In vitro, this compound suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Biochemical Pathways

This compound affects the biochemical pathways by increasing intracellular cyclic adenosine-3’,5’-monophosphate (cAMP) through inhibition of phosphodiesterase (PDE) IV . This principal PDE isoenzyme is within pro-inflammatory cells, including eosinophils, mast cells, macrophages, lymphocytes, neutrophils, and epithelial cells . PDE IV inhibition also has other effects, including relaxation of airway smooth muscle, suppression of smooth muscle mitogenesis, and modulation of excitatory activity in pulmonary nerves .

Pharmacokinetics

This compound is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability . This compound is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) . Plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .

Result of Action

This compound has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It significantly reduces the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) by bronchial epithelial cells and sputum cells .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other drugs. For example, concurrent administration with erythromycin was associated with an increased incidence of gastrointestinal adverse events . Furthermore, the concentrations of unbound this compound increased with declining renal or hepatic function .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cilomilast-d9 plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase-4 (PDE4). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular functions. By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to a reduction in inflammation. This compound interacts with several biomolecules, including cAMP-specific PDE4 isoenzymes such as PDE4D, PDE4A, PDE4B, and PDE4C . These interactions result in the suppression of pro-inflammatory and immune cell activities, which are crucial in the pathogenesis of asthma and COPD .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In airway cells of patients with COPD, this compound inhibits the release of neutrophil chemoattractants such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) . This inhibition reduces neutrophil chemotaxis and inflammation, thereby improving lung function. Additionally, this compound affects neutrophils by inhibiting superoxide anion production and mitigating calcium mobilization .

Molecular Mechanism

The molecular mechanism of this compound involves its high selectivity for cAMP-specific PDE4 isoenzymes. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . This elevation in cAMP suppresses the activity of pro-inflammatory and immune cells, thereby exerting potent anti-inflammatory effects both in vitro and in vivo . This compound also interacts with other biomolecules, such as phosphatidylcholine-rich niosomes, to enhance pulmonary delivery and reduce adverse effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is completely absorbed following oral administration and exhibits linear pharmacokinetics . It has a terminal elimination half-life of approximately 6.5 hours and achieves steady state rapidly with twice-daily administration . Over time, this compound reduces tissue cells central to the inflammatory process, such as macrophages and CD8+ lymphocytes, in patients with stable COPD . Long-term effects include improved lung function and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice with bleomycin-induced pulmonary fibrosis, this compound significantly reduced the total number of alveolar inflammatory cells at early fibrosis stages . Higher doses of this compound improved lung function and reduced fibrosis degree at later stages . Excessive doses may lead to adverse effects, such as gastrointestinal disturbances, as observed in clinical studies .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It is completely absorbed following oral administration and undergoes negligible first-pass metabolism . The primary metabolic pathway involves the action of cytochrome P450 2C8, which forms the most abundant metabolite with less than 10% of the activity of the parent molecule . This compound’s metabolism is almost entirely metabolic, with plasma clearance occurring through multiple parallel pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound (99.4%) and has a small volume of distribution at steady state . This compound’s transport is influenced by its interaction with phosphatidylcholine-rich niosomes, which enhance pulmonary delivery and reduce brain uptake . This selective distribution improves the therapeutic index and reduces adverse effects on the nervous system .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In lacrimal gland acinar cells, this compound enhances the apical secretion of various secretory proteins after sustained exposure . It also changes the subcellular localization of rab3D, secretory component, and β-hexosaminidase, indicating the presence of secretory activity . These changes in localization are comparable to those observed with carbachol stimulation, suggesting that this compound may be a good candidate for treating conditions like dry eyes .

Propiedades

IUPAC Name |

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UDCOFZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)